4-[(2-Iodophenyl)carbonyl]morpholine
Description
Strategic Importance of Halogenated Aromatics as Synthetic Intermediates
Halogenated aromatic compounds are indispensable building blocks in organic synthesis, primarily due to the reactivity of the carbon-halogen bond. chemicalbook.com This bond provides a reactive handle for a multitude of transformations, most notably transition-metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig aminations allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds, which are essential for constructing complex molecular frameworks. ontosight.ai
The identity of the halogen (I, Br, Cl, F) influences the bond's reactivity, with iodinated aromatics being the most reactive in oxidative addition steps, a key process in many catalytic cycles. nih.gov This high reactivity makes iodoaromatic compounds particularly valuable for syntheses where mild reaction conditions are required. Their utility is widespread, serving as key intermediates in the production of pharmaceuticals, advanced materials, and agrochemicals. researchgate.nete3s-conferences.org The introduction of a halogen atom into an aromatic ring is a foundational strategy for activating the ring toward these powerful bond-forming reactions. chemicalbook.com
Morpholine (B109124) as a Core Heterocyclic Scaffold in Chemical Design
Morpholine is a six-membered saturated heterocycle containing both an amine and an ether functional group. bldpharm.com This unique structure confers a set of desirable physicochemical properties, making it a "privileged" scaffold in medicinal chemistry and drug design. researchgate.netorganic-chemistry.org The morpholine ring can improve the pharmacokinetic profile of a molecule by enhancing aqueous solubility and metabolic stability. researchgate.net Its presence can modulate a compound's lipophilic-hydrophilic balance and its basicity is relatively weak. rdchemicals.com
These properties have led to the incorporation of the morpholine moiety into a vast number of biologically active compounds and approved drugs, including antibiotics, anticancer agents, and antifungals. bldpharm.comchemicalbook.comresearchgate.net Beyond its role in modifying drug properties, the morpholine scaffold is also used as a synthetic tool, serving as a building block for a wide range of therapeutic agents and even as a catalyst in certain organic reactions. bldpharm.comsigmaaldrich.com Its versatility ensures its continued prominence in the design and synthesis of new chemical entities. organic-chemistry.orgresearchgate.net
Definitional Context and Research Relevance of 4-[(2-Iodophenyl)carbonyl]morpholine
This compound is a specific substituted morpholine amide. Its structure consists of a morpholine ring where the nitrogen atom is acylated by a 2-iodobenzoyl group. This places an iodine atom on the aromatic ring at the position ortho to the point of attachment of the carbonyl group. While its para-isomer, 4-[(4-Iodophenyl)carbonyl]morpholine, is commercially available and documented in chemical databases researchgate.net, the ortho-isomer is less commonly described, highlighting a specific area for chemical exploration.
The synthesis of this compound can be readily achieved via a standard amidation reaction, specifically the acylation of morpholine with 2-iodobenzoyl chloride. e3s-conferences.org This reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct. chemspider.com
| Identifier | Value |
|---|---|
| IUPAC Name | (2-iodophenyl)(morpholino)methanone |
| Molecular Formula | C11H12INO2 |
| Molecular Weight | 317.13 g/mol |
| Canonical SMILES | C1COCCN1C(=O)C2=CC=CC=C2I |
| InChI Key | HLYPXBZJQPJLNK-UHFFFAOYSA-N |
The primary research relevance of this compound stems from its identity as a bifunctional synthetic intermediate. The key features are:
Aryl Iodide Moiety : The carbon-iodine bond is highly reactive towards transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents at the 2-position of the phenyl ring.
Ortho-Positioning : The placement of the iodine atom adjacent to the morpholine amide group creates a sterically defined environment and enables intramolecular reactions. This arrangement is ideal for substrate-directed reactions or for synthesizing fused heterocyclic systems where the amide and the ortho-substituent participate in a cyclization event.
Morpholine Amide : The amide group itself is stable but can be a site for further chemical modification or can influence the electronic properties and conformation of the molecule.
This combination makes this compound a valuable precursor for creating complex molecular scaffolds, particularly in the synthesis of novel heterocyclic compounds and potential pharmaceutical agents. Its structure is well-suited for exploring intramolecular catalysis and constructing polycyclic systems.
| Property | Description / Expected Value |
|---|---|
| Physical State | Expected to be a solid at room temperature, similar to its para-isomer. |
| 1H NMR | Expected signals include multiplets for the aromatic protons (approx. 7.0-7.9 ppm) and characteristic broad signals for the two sets of morpholine methylene (B1212753) protons (approx. 3.4-3.8 ppm). |
| 13C NMR | Expected signals include a carbonyl carbon (approx. 168-170 ppm), aromatic carbons (one of which will be at low field due to the iodine substituent, approx. 90-95 ppm), and morpholine carbons (approx. 42-48 ppm and 66-67 ppm). |
| Infrared (IR) Spectroscopy | A strong carbonyl (C=O) stretching band is expected around 1630-1660 cm-1, characteristic of a tertiary amide. |
| Mass Spectrometry (MS) | The molecular ion peak [M]+ would be observed at m/z = 317, with a characteristic isotopic pattern due to iodine. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-iodophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c12-10-4-2-1-3-9(10)11(14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMQTKNWFKBOAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 2 Iodophenyl Carbonyl Morpholine and Congeneric Structures
Classical Amide Bond Formation Strategies
Traditional methods for the construction of the amide bond in 4-[(2-iodophenyl)carbonyl]morpholine rely on the direct reaction between a carboxylic acid derivative and morpholine (B109124). These approaches are well-established and often serve as the foundation for more complex synthetic endeavors.
Direct Condensation Approaches from Carboxylic Acids and Amines
The most straightforward approach to forming the amide linkage is the direct condensation of 2-iodobenzoic acid with morpholine. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Common activating agents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The reaction proceeds through an activated ester intermediate, which is then readily displaced by morpholine to afford the desired amide.
Alternatively, the reaction can be promoted by the use of coupling reagents that convert the carboxylic acid into a more reactive species in situ. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) transform the carboxylic acid into the corresponding acyl chloride, which is highly electrophilic and reacts rapidly with morpholine. The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is typically required to neutralize the hydrogen chloride gas generated during the reaction.
Table 1: Reagents for Direct Condensation of 2-Iodobenzoic Acid and Morpholine
| Activating/Coupling Reagent | Additive/Base | Typical Solvent | Key Features |
|---|---|---|---|
| Dicyclohexylcarbodiimide (DCC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | Forms a urea (B33335) byproduct that can be challenging to remove. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 1-Hydroxybenzotriazole (HOBt) | Dichloromethane (DCM), Dimethylformamide (DMF) | Water-soluble urea byproduct, facilitating easier purification. |
| Thionyl Chloride (SOCl₂) | Triethylamine, Pyridine | Dichloromethane (DCM), Toluene | In situ formation of the highly reactive acyl chloride. |
| Oxalyl Chloride ((COCl)₂) | Triethylamine, Pyridine | Dichloromethane (DCM), Toluene | Generates gaseous byproducts, simplifying workup. |
Acylative Coupling with Activated Morpholine Species
An alternative classical strategy involves the acylation of morpholine with a pre-activated derivative of 2-iodobenzoic acid. The most common activated species is 2-iodobenzoyl chloride. This acyl chloride can be prepared by treating 2-iodobenzoic acid with thionyl chloride or oxalyl chloride. The subsequent reaction of 2-iodobenzoyl chloride with morpholine, typically in the presence of a base like triethylamine to scavenge the HCl produced, provides this compound in good yield. This method is often preferred for its high reactivity and generally clean conversions.
Transition Metal-Catalyzed Coupling Reactions
Modern synthetic chemistry has increasingly turned to transition metal catalysis to forge C-N bonds with greater efficiency and functional group tolerance. Palladium and copper-based catalytic systems are particularly prominent in the synthesis of aryl amides.
Palladium-Catalyzed Aminocarbonylation of Aryl Halides
Palladium-catalyzed aminocarbonylation represents a powerful one-pot method for the synthesis of amides from aryl halides, carbon monoxide, and amines. In the context of this compound, this reaction would involve the coupling of 1,2-diiodobenzene (B1346971) with morpholine under a carbon monoxide atmosphere. The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a palladium(0) complex. Subsequent coordination of carbon monoxide and migratory insertion of CO into the palladium-carbon bond forms an acyl-palladium intermediate. Finally, nucleophilic attack by morpholine and reductive elimination yields the desired amide and regenerates the palladium(0) catalyst.
This methodology offers the advantage of constructing the carbonyl group and the C-N bond in a single step. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and selectivity. Bidentate phosphine (B1218219) ligands, such as Xantphos, have been shown to be effective in promoting these reactions. researchgate.net
Table 2: Key Parameters in Palladium-Catalyzed Aminocarbonylation
| Component | Examples | Role in Reaction |
|---|---|---|
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |
| Ligand | PPh₃, Xantphos | Stabilizes the palladium center and influences reactivity and selectivity. |
| Carbon Monoxide Source | CO gas, CO-releasing molecules | Provides the carbonyl group for the amide. |
| Base | Triethylamine, DBU | Neutralizes acidic byproducts and can influence the catalytic cycle. |
| Solvent | Toluene, DMF, Dioxane | Affects solubility of reactants and catalyst, and can influence reaction rates. |
Copper-Mediated N-Arylation and Tandem Processes (Ullmann-Finkelstein Reaction)
The Ullmann condensation, a copper-catalyzed reaction, is a classical method for forming carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, specifically focuses on the formation of C-N bonds through the coupling of an aryl halide with an amine or amide. wikipedia.org In a potential synthesis of this compound, this could involve the reaction of an N-acyl morpholine derivative with an iodophenyl species, though a more direct approach would be the coupling of 2-iodobenzoic acid with morpholine in the presence of a copper catalyst.
Modern iterations of the Ullmann-type reactions often employ copper(I) salts, such as CuI, in combination with a ligand, typically a diamine or an amino acid like L-proline, to facilitate the coupling under milder conditions than the harsh temperatures traditionally required. nih.gov The reaction mechanism is thought to involve the formation of a copper(I) amidate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the C-N bond.
Cross-Coupling Strategies Employing Iodophenyl Amides for Diversification
The presence of the iodine atom on the phenyl ring of this compound makes it an excellent substrate for further functionalization through various palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of congeneric structures.
Suzuki Coupling: The reaction of this compound with a boronic acid or boronate ester in the presence of a palladium catalyst and a base can be used to form a new carbon-carbon bond at the 2-position of the phenyl ring. This is a highly versatile reaction with a broad tolerance for functional groups. researchgate.netrsc.orgnih.govmdpi.com
Sonogashira Coupling: This reaction enables the coupling of the iodophenyl amide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgrsc.orgsynarchive.comresearchgate.net This introduces an alkynyl substituent, which can be a valuable handle for further transformations.
Heck Coupling: The Heck reaction involves the palladium-catalyzed coupling of the aryl iodide with an alkene. organic-chemistry.orgnih.govyoutube.com This allows for the introduction of vinyl groups, which can be further manipulated.
These cross-coupling strategies highlight the utility of this compound as a versatile intermediate for creating a wide array of structurally diverse molecules with potential applications in various fields of chemical research.
Table 3: Cross-Coupling Reactions for Diversification
| Reaction Name | Coupling Partner | Key Reagents | Bond Formed |
|---|---|---|---|
| Suzuki Coupling | Boronic acid/ester | Pd catalyst, Base | C(sp²)-C(sp²) or C(sp²)-C(sp³) |
| Sonogashira Coupling | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)-C(sp) |
| Heck Coupling | Alkene | Pd catalyst, Base | C(sp²)-C(sp²) |
Photoinduced and Visible-Light-Mediated Synthesis
The synthesis of amides, including morpholine amides, has been significantly advanced by the advent of photoinduced and visible-light-mediated reactions. These methods offer a green and efficient alternative to traditional amide bond formation, which often requires stoichiometric activating agents. nih.gov Visible-light photoredox catalysis, in particular, has gained considerable attention for its ability to facilitate controlled radical reactions under mild conditions. nih.govnih.gov
One notable approach involves the one-pot synthesis of amides from aldehydes and amines. In this method, visible-light irradiation of a mixture containing an aldehyde, a peroxide (such as tert-butyl hydrogen peroxide), and a chlorine source (like N-chlorosuccinimide) with a ruthenium-based photocatalyst generates an acid chloride in situ. This intermediate then readily reacts with an amine to form the corresponding amide. organic-chemistry.org This strategy was successfully employed in the synthesis of moclobemide, a pharmaceutical containing a morpholine moiety. organic-chemistry.org
Another innovative visible-light-mediated method describes a photocatalytic deoxygenative amidation protocol. This approach utilizes readily available amine-boranes and carboxylic acids to produce a wide range of functionalized amides under mild conditions. The synthetic utility of this method has been demonstrated through its application in the late-stage functionalization of several pharmaceutical molecules. acs.org Furthermore, visible-light-promoted oxidative amidation and transamidation reactions have been developed, using sodium persulfate as the terminal oxidant, to convert various benzylamines into their corresponding amides in good yields. nih.gov
While these methods have not been specifically reported for the synthesis of this compound, they represent powerful tools for the creation of congeneric structures. The principles of photoredox catalysis can be applied to the coupling of 2-iodobenzoic acid derivatives with morpholine, offering a potentially more sustainable and efficient synthetic route.
Mechanochemical and Solvent-Free Approaches for Amide Formation
In recent years, mechanochemical and solvent-free methods have emerged as environmentally friendly alternatives for amide bond formation. These techniques, often utilizing ball milling, reduce or eliminate the need for hazardous solvents, leading to safer processes and reduced chemical waste. researchgate.net
Mechanochemical activation has been successfully applied to the synthesis of primary amides from esters using calcium nitride as an ammonia (B1221849) source. nih.govresearchgate.net This method is compatible with a variety of functional groups and has been used in the synthesis of the antiepileptic drug rufinamide. nih.govresearchgate.net The reaction conditions are typically mild, not requiring external heating, and reaction times can be significantly shorter compared to conventional solution-phase methods. nih.gov
For the synthesis of secondary amides like this compound, mechanochemical approaches often involve the use of coupling reagents. A variety of such reagents have been employed, including EDC, carbonyldiimidazole, and uronium-based reagents, to facilitate the reaction between carboxylic acids and amines under ball milling conditions. nih.govnih.gov Another green, solvent-free method involves the direct heating of a triturated mixture of a carboxylic acid and urea, using boric acid as a catalyst. banglajol.inforsc.org This simple and efficient procedure allows for the rapid synthesis of various amides in good yields. banglajol.info
Enzymatic methods also offer a sustainable route for amide bond formation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be effective biocatalysts for the direct amidation of carboxylic acids. researchgate.netrsc.org These reactions can be carried out in green solvents or even under solvent-free conditions, often with high conversions and yields, and without the need for extensive purification. rsc.org
The table below summarizes various solvent-free and mechanochemical approaches applicable to the synthesis of amides.
| Method | Reagents | Conditions | Advantages |
| Mechanochemical Amidation | Carboxylic acid, Amine, Coupling reagent | Ball milling | Solvent-free, reduced waste, shorter reaction times researchgate.net |
| Boric Acid Catalysis | Carboxylic acid, Urea, Boric acid | Trituration and heating | Solvent-free, simple, efficient banglajol.inforsc.org |
| Enzymatic Amidation | Carboxylic acid, Amine, Lipase (e.g., CALB) | Anhydrous organic media or solvent-free | Green, high conversion, minimal purification rsc.org |
Stereoselective Synthetic Pathways Involving Morpholine Amide Derivatives
The development of stereoselective methods for the synthesis of chiral morpholine amides is of significant interest due to the prevalence of the morpholine scaffold in bioactive molecules.
Asymmetric Allylic Alkylation via Ketene (B1206846) Aminal Surrogates
A significant advancement in the synthesis of chiral morpholine amides is the use of morpholine ketene aminal as an amide enolate surrogate in iridium-catalyzed asymmetric allylic alkylation. This method allows for the preparation of γ,δ-unsaturated β-substituted morpholine amides with high enantiomeric excess. The reaction can proceed through either a kinetic resolution of racemic allylic carbonates using a chiral ligand or a stereospecific substitution of optically pure allylic carbonates with an achiral ligand.
The utility of the morpholine amide products generated by this method has been demonstrated by their further elaboration into other valuable chiral building blocks such as amines, ketones, and acyl silanes. A putative (η³-allyl)iridium(III) intermediate with an achiral P,Olefin-ligand has been synthesized and characterized, providing insight into the catalytic cycle.
The following table presents representative results for the iridium-catalyzed asymmetric allylic alkylation using a morpholine ketene aminal surrogate.
| Product | Yield (%) | Enantiomeric Excess (%) |
| A | 47 | 98 |
| B | 45 | 99 |
| C | 43 | 95 |
| D | 39 | 96 |
| E | 38 | 98 |
| F | 48 | 99 |
| G | 50 | 96 |
| H | 41 | 96 |
(Data sourced from a study on amide enolate surrogates in asymmetric allylation reactions)
Other Enantioselective Transformations
Beyond asymmetric allylic alkylation, other enantioselective methods have been developed for the synthesis of chiral morpholine derivatives, which can serve as precursors to or be derived from morpholine amides.
Highly enantio- and diastereoselective (Ipc)₂BOTf-mediated aldol (B89426) reactions of morpholine carboxamides have been described. A variety of α-substituted N-acyl morpholine carboxamides, including those with α-bromo, α-chloro, and α-vinyl substituents, have been successfully employed to produce the corresponding aldol products in moderate to excellent yields and with high stereoselectivity.
Asymmetric hydrogenation of unsaturated morpholines catalyzed by a bisphosphine-rhodium complex with a large bite angle is another effective strategy. This approach yields a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).
Exploration of Reactivity and Mechanistic Pathways of 4 2 Iodophenyl Carbonyl Morpholine
Reactivity at the Aryl Iodide Moiety for Orthogonal Functionalization
The carbon-iodine bond on the phenyl ring is the most labile site for many synthetic transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. This functionality serves as a versatile handle for orthogonal functionalization, where the aryl iodide can be selectively reacted while leaving the amide and morpholine (B109124) groups intact.
Scope and Limitations of Cross-Coupling Partners
Aryl iodides are premier substrates for a wide array of palladium-catalyzed cross-coupling reactions due to the relatively low C–I bond dissociation energy, which facilitates the initial oxidative addition step in the catalytic cycle. It is anticipated that 4-[(2-iodophenyl)carbonyl]morpholine would readily participate in such transformations.
Prominent examples of expected cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or their esters to form biaryl or styrenyl compounds, respectively. mdpi.commdpi.comnih.govnih.govrsc.org The ortho-amide group might exert a mild directing effect but could also introduce steric hindrance, potentially requiring specific ligand systems to achieve high yields.
Heck-Mizoroki Reaction: Coupling with alkenes to introduce a vinyl group at the 2-position of the benzoyl moiety. rsc.orgnih.govrsc.orgmdpi.comlibretexts.org The success of this reaction can be sensitive to the steric bulk of both the alkene and the ligand on the palladium catalyst.
Buchwald-Hartwig Amination: Formation of a new C–N bond by coupling with primary or secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.orgrug.nlnih.gov This reaction would yield N-aryl products, significantly expanding the structural diversity of derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to synthesize 2-alkynylbenzoyl morpholine derivatives. This reaction is typically robust for aryl iodides.
Stille Coupling: Coupling with organostannanes, offering another route to carbon-carbon bond formation with a high tolerance for various functional groups.
The primary limitation in these reactions often relates to steric hindrance from the adjacent morpholinecarbonyl group. This may necessitate the use of bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Josiphos-type ligands) to promote efficient catalyst turnover and prevent side reactions like dehalogenation. wikipedia.orgnih.gov
| Cross-Coupling Reaction | Typical Coupling Partner | Catalyst/Ligand System (Representative) | Expected Product Type |
| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 2-Aryl benzoyl morpholine |
| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Base (e.g., Et₃N) | 2-Vinyl benzoyl morpholine |
| Buchwald-Hartwig | Secondary Amine (R₂NH) | Pd₂(dba)₃, BINAP, Base (e.g., NaOt-Bu) | 2-(Dialkylamino)benzoyl morpholine |
| Sonogashira | Terminal Alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 2-Alkynyl benzoyl morpholine |
Table 1: Representative Cross-Coupling Reactions Expected for this compound. The examples shown are illustrative of general reaction classes and not based on specific experimental results for the title compound.
Other Halogen Exchange and Substitution Reactions
Beyond metal-catalyzed couplings, the aryl iodide can undergo other transformations.
Halogen Exchange (Finkelstein-type) Reactions: While the classic Finkelstein reaction involves alkyl halides, analogous transformations for aryl halides exist, though they are less common and often require specific catalysts. nih.gov For instance, copper-catalyzed reactions can be used to exchange iodide for bromide or chloride, although this is less synthetically valuable than converting a less reactive halide to an iodide. More relevant is the potential for radioiodination exchange, where a radioactive isotope of iodine is swapped with the non-radioactive atom for imaging applications.
Nucleophilic Aromatic Substitution (SNAr): Direct substitution of the iodide is generally difficult unless the ring is activated by strongly electron-withdrawing groups in the ortho or para positions. The amide group is only weakly deactivating, so SNAr reactions are not expected to be favorable under standard conditions.
Lithium-Halogen Exchange: Treatment with organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures would likely result in rapid lithium-halogen exchange. This would generate a potent aryl lithium nucleophile at the 2-position, which could then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, silyl (B83357) halides) to introduce a wide range of substituents.
Chemical Transformations of the Amide Carbonyl Group
The tertiary amide carbonyl in this compound is a relatively stable functional group but can be induced to react under specific conditions.
Nucleophilic Addition Reactions to the Carbonyl Center
The electrophilicity of the amide carbonyl carbon is significantly lower than that of a ketone or aldehyde due to resonance donation from the morpholine nitrogen atom. Therefore, reactions typically require potent nucleophiles or activation of the carbonyl group.
Reduction: Strong reducing agents like lithium aluminum hydride (LAH) can reduce the amide to an amine. This transformation would convert the this compound into (2-iodophenyl)(morpholino)methane, cleaving the C=O double bond entirely. researchgate.net Milder hydride reagents like sodium borohydride (B1222165) are generally unreactive towards amides.
Organometallic Addition: Highly reactive organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi) can add to the amide carbonyl. This typically results in the formation of a ketone after acidic workup, which may then be subject to a second addition to form a tertiary alcohol. The ortho-iodine substituent could potentially participate in side reactions, such as halogen-metal exchange, especially with organolithium reagents.
| Reagent Type | Example Reagent | Expected Outcome | Notes |
| Strong Hydride Reductant | Lithium Aluminum Hydride (LiAlH₄) | Reduction to an amine | Cleaves the C=O group to CH₂ |
| Organometallic Nucleophile | Phenylmagnesium Bromide (PhMgBr) | Addition to form a ketone (after hydrolysis) | Can undergo a second addition to form a tertiary alcohol |
| Organometallic Nucleophile | n-Butyllithium (n-BuLi) | Potential for competing nucleophilic addition and lithium-halogen exchange | Reaction outcome is highly dependent on conditions (temperature, solvent) |
Table 2: Potential Nucleophilic Additions to the Amide Carbonyl of this compound. These are predicted outcomes based on general amide reactivity.
Carbonyl Activation and Enamide Formation Pathways
Direct enamide formation from a stable tertiary amide like this compound is not a typical reaction pathway. Enamides are generally formed from secondary amides or through other specialized routes. However, activation of the carbonyl group could facilitate related transformations. Treatment with strong Lewis acids could enhance the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles. Alternatively, activation with reagents like triflic anhydride (B1165640) could convert the carbonyl oxygen into a good leaving group, generating a reactive Vilsmeier-type intermediate that could then undergo further reactions.
Chemical Behavior and Derivatization of the Morpholine Heterocycle
The morpholine ring is generally robust and often employed in medicinal chemistry for its favorable metabolic stability and physicochemical properties. nih.govsci-hub.see3s-conferences.org Direct chemical derivatization of the morpholine ring in an N-acyl derivative is challenging without affecting other parts of the molecule.
Ring Stability: The morpholine ring is saturated and lacks sites of unsaturation for electrophilic addition. It is stable to many oxidizing and reducing conditions that would transform other parts of the molecule. For instance, catalytic hydrogenation would likely leave the morpholine ring intact while potentially causing dehalogenation of the aryl iodide.
Alpha-Functionalization: The α-protons (adjacent to the nitrogen) of N-acyl morpholines are not readily deprotonated. While directed metalation of N-Boc protected morpholine is known, achieving selective deprotonation of the N-acyl morpholine in the presence of the aryl iodide would be difficult. Any attempt to use a strong base would likely favor lithium-halogen exchange at the aryl iodide position.
Ring Opening: Under harsh acidic or basic conditions, the ether linkage within the morpholine ring could potentially be cleaved, but this would require forcing conditions that would likely degrade the rest of the molecule. sci-hub.se
Oxidation: Strong oxidants could potentially oxidize the nitrogen atom to an N-oxide or the carbons alpha to the oxygen or nitrogen, but these are not common or selective transformations for this substrate class. nih.gov
Nucleophilicity of the Morpholine Nitrogen
The nitrogen atom in the morpholine ring of this compound exhibits significantly diminished nucleophilicity compared to that of a free morpholine molecule. This reduction is a direct consequence of the electronic properties of the amide functional group. The lone pair of electrons on the nitrogen atom is delocalized through resonance with the adjacent carbonyl group.
This resonance effect creates a partial double bond character between the nitrogen and the carbonyl carbon, effectively decreasing the electron density on the nitrogen and making its lone pair less available to attack electrophiles. This delocalization is a defining characteristic of amides and is responsible for their general lack of basicity and nucleophilicity compared to amines. Studies on the structure of morpholine-containing enamines have also indicated that the pyramidal geometry of the nitrogen atom can decrease nucleophilicity. nih.gov
The planarity of the N-C=O system is crucial for this resonance stabilization. The presence of the bulky iodine atom at the ortho position of the phenyl ring may introduce some steric hindrance, potentially causing a slight twist in the amide bond. However, the fundamental electronic-withdrawing nature of the acyl group remains the dominant factor in suppressing the nitrogen's nucleophilic character.
| Compound | Structure | pKa of Conjugate Acid | General Nucleophilicity |
|---|---|---|---|
| Morpholine | ~8.5 | Moderate | |
| This compound | ![]() | Typically < 0 | Very Low / Non-nucleophilic |
Reactions Forming Morpholine Adducts and Derivatives (e.g., N-nitrosation)
The formation of adducts at the morpholine nitrogen is severely hindered due to its low nucleophilicity. A key example is the N-nitrosation reaction. Secondary amines, including morpholine, are known to react with nitrosating agents (e.g., nitrous acid, formed from nitrites in acidic conditions) to produce N-nitrosamines. researchgate.net Morpholine, for instance, readily forms the potent carcinogen N-nitrosomorpholine (NMOR). researchgate.netwikipedia.org
However, amides like this compound are generally resistant to N-nitrosation under typical conditions. The resonance stabilization of the amide bond makes the nitrogen atom a very poor nucleophile, incapable of effectively attacking the nitrosating agent. While the reaction is not impossible, it would require extremely harsh conditions that are not typically encountered in standard organic synthesis or biological systems. The primary mechanism for nitrosamine (B1359907) formation involves the nucleophilic attack of the amine on a nitrosating agent, a pathway that is electronically disfavored for amides. nih.gov
| Substrate Class | Example | Reactivity with Nitrosating Agents | Product |
|---|---|---|---|
| Secondary Amine | Morpholine | High | N-Nitrosomorpholine nist.gov |
| Tertiary Amide | This compound | Extremely Low | No significant reaction under normal conditions |
Rearrangement Reactions and Fragmentations Relevant to Related Morpholine Amides (e.g., Willgerodt-Kindler)
While this compound itself may not be prone to simple rearrangement, several important name reactions are highly relevant to the synthesis and potential transformation of related morpholine amides.
The mechanism of the Kindler modification proceeds through the formation of an enamine from the ketone and morpholine. wikipedia.orgthieme-connect.de This enamine then reacts with elemental sulfur. A series of rearrangements, potentially involving a temporary aziridine (B145994) intermediate, leads to the formation of a terminal thioamide. wikipedia.org This reaction underscores the role of morpholine as a key reagent in constructing complex amide structures from simpler ketones.
| Starting Ketone | Reagents | Product (Thioamide) | Reference |
|---|---|---|---|
| Acetophenone | Morpholine, Sulfur (S₈), Microwave | 4-(2-Phenyl-1-thioxoethyl)morpholine | msu.eduthieme-connect.de |
| 4'-Chloroacetophenone | Morpholine, Sulfur (S₈), Microwave | 4-[2-(4-Chlorophenyl)-1-thioxoethyl]morpholine | thieme-connect.de |
Other rearrangement reactions, such as the Hofmann, Curtius, and Beckmann rearrangements , are fundamental in organic chemistry for converting amides or related functionalities into amines or other rearranged products. youtube.com However, these are generally not applicable to tertiary amides like this compound in their standard forms. For instance, the Hofmann rearrangement requires an N-H bond for the formation of the N-bromoamide intermediate.
Given the presence of the ortho-iodo substituent, reactions involving this part of the molecule are also relevant. N-substituted 2-iodobenzamides can participate in copper-catalyzed domino reactions to form complex heterocyclic structures like quinazolinones. rsc.org These transformations involve intramolecular cyclization pathways, representing a form of molecular reorganization and fragmentation of the initial amide structure.
Advanced Spectroscopic and Chromatographic Characterization in Chemical Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Multi-Dimensional NMR Techniques for Complex Structure Elucidation
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for unambiguously assigning proton (¹H) and carbon (¹³C) signals and determining the connectivity of atoms in complex molecules. These experiments are particularly useful for establishing the substitution pattern on the aromatic ring and confirming the attachment of the morpholine (B109124) moiety.
As of the current literature review, specific multi-dimensional NMR data for 4-[(2-Iodophenyl)carbonyl]morpholine has not been reported in publicly accessible scientific journals or databases. The application of these techniques would be expected to reveal correlations between protons on the iodophenyl ring and the morpholine ring, providing definitive structural confirmation.
Application of Heteronuclear NMR (e.g., ¹H, ¹³C)
One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental methods for the initial characterization of organic molecules. The chemical shifts (δ) in these spectra provide information about the electronic environment of each nucleus.
Detailed and experimentally verified ¹H and ¹³C NMR data for this compound are not available in the reviewed scientific literature. For a definitive characterization, the expected spectra would show distinct signals for the aromatic protons of the 2-iodophenyl group and the protons of the morpholine ring in the ¹H NMR spectrum. The ¹³C NMR spectrum would correspondingly display signals for the carbonyl carbon, the aromatic carbons (with the carbon bearing the iodine atom showing a characteristic shift), and the carbons of the morpholine ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Note: These are estimated ranges and have not been experimentally verified)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.0 | 120 - 140 |
| Morpholine Protons | 3.5 - 4.0 | 40 - 70 |
| Carbonyl Carbon | - | 165 - 175 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a molecule.
Specific HRMS data for this compound has not been found in the surveyed literature. An HRMS analysis of this compound would be expected to yield a molecular ion peak corresponding to its exact mass, confirming its elemental composition of C₁₁H₁₂INO₂.
Chromatographic-Mass Spectrometric Coupling (e.g., LC-MS, GC-MS) for Derivatives
The coupling of chromatographic techniques, such as Liquid Chromatography (LC) or Gas Chromatography (GC), with mass spectrometry (MS) allows for the separation and analysis of complex mixtures and the characterization of derivatives.
There is no specific information available in the scientific literature regarding the analysis of derivatives of this compound using LC-MS or GC-MS. Such studies would be valuable for identifying and characterizing related compounds or potential metabolites in future research. The fragmentation pattern in a mass spectrum is crucial for structural elucidation. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond, leading to the formation of the 2-iodobenzoyl cation and the morpholine radical cation, or vice versa.
Table 2: Expected Major Fragment Ions in the Mass Spectrum of this compound (Note: These are predicted fragments and have not been experimentally confirmed)
| Fragment Ion | Structure | Expected m/z |
| [M]+• | [C₁₁H₁₂INO₂]+• | 317.0 |
| [M-C₄H₈NO]+ | [C₇H₄IO]+ | 230.9 |
| [M-C₇H₄IO]+ | [C₄H₈NO]+ | 86.1 |
X-ray Diffraction Analysis for Crystalline State Structure
X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise information on bond lengths, bond angles, and intermolecular interactions.
A search of crystallographic databases reveals that the crystal structure of this compound has not yet been determined and reported. An X-ray diffraction study would provide invaluable information on its solid-state conformation, including the dihedral angle between the phenyl ring and the carbonyl group, as well as details of any intermolecular interactions, such as hydrogen bonding or halogen bonding, which govern the crystal packing.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Electronic Structure and Bonding
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, orbital energies, and the nature of chemical bonds.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-[(2-Iodophenyl)carbonyl]morpholine, DFT calculations would be instrumental in determining its ground state properties. These calculations could predict key parameters such as optimized molecular geometry, bond lengths, and bond angles. Furthermore, analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would reveal regions of the molecule susceptible to electrophilic and nucleophilic attack, respectively. The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, could provide highly accurate predictions of the properties of this compound. Techniques such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more demanding than DFT, can offer more precise calculations of electron correlation effects. These high-accuracy predictions are valuable for benchmarking results from other methods and for obtaining reliable data on properties that are sensitive to subtle electronic effects.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and intermolecular interactions of this compound are crucial for understanding its behavior in different environments. Molecular dynamics (MD) simulations can provide a detailed picture of the molecule's dynamic behavior. By simulating the movement of atoms over time, MD can explore the conformational landscape of the flexible morpholine (B109124) ring and the rotational freedom around the amide bond. These simulations can also elucidate how the molecule interacts with solvents and other molecules, providing insights into its solubility and potential for forming complexes.
Mechanistic Insights from Reaction Pathway Calculations
Theoretical calculations are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. By identifying transition states and calculating activation energies, these studies can elucidate reaction mechanisms at a molecular level. For instance, in reactions where the iodine atom is substituted or where the carbonyl group participates in a reaction, computational methods can help to predict the most likely reaction pathways and the structures of intermediates and products.
Prediction of Molecular Descriptors and Chemical Reactivity Indices
A variety of molecular descriptors and chemical reactivity indices can be derived from the electronic structure of this compound. These descriptors, such as molecular weight, logP, and polar surface area, are essential for predicting the molecule's pharmacokinetic properties. Reactivity indices derived from conceptual DFT, including electronegativity, chemical hardness, and electrophilicity, offer a quantitative measure of the molecule's reactivity and can be used to predict its behavior in different chemical reactions.
In Silico Design Principles for Related Chemical Entities
The insights gained from computational studies of this compound can inform the in silico design of new molecules with desired properties. By understanding the structure-activity relationships, researchers can computationally screen and optimize new chemical entities. For example, modifications to the phenyl ring or the morpholine moiety could be explored virtually to enhance specific biological activities or to improve physicochemical properties. This computational-led approach can accelerate the discovery and development of new compounds.
Emerging Applications and Future Research Directions in Non Biological Domains
Advanced Synthetic Building Blocks in Organic Synthesis
The presence of an ortho-iodophenyl group theoretically positions 4-[(2-Iodophenyl)carbonyl]morpholine as a valuable precursor in palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are fundamental to the construction of complex organic molecules. wikipedia.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.org The iodine atom serves as a reactive handle for the introduction of various functional groups. However, specific examples and detailed research findings documenting the use of this compound in such synthetic routes are not found in the reviewed literature.
Contributions to Material Science and Polymer Chemistry
In principle, bifunctional molecules can serve as monomers for the synthesis of novel polymers. nih.gov this compound could potentially be utilized in the creation of advanced polymers with unique properties, leveraging the reactivity of the aryl iodide for polymerization reactions. Despite this potential, there are no specific studies or data available that describe its use in material science or polymer chemistry.
Development of Novel Catalysts and Ligands
The morpholine (B109124) moiety and the carbonyl oxygen in this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound or its derivatives could be explored as ligands for transition metal catalysts. chiba-u.jpnih.gov Such ligands can play a crucial role in influencing the efficiency and selectivity of catalytic processes. Nevertheless, the scientific literature does not currently contain reports on the synthesis or application of catalysts or ligands derived from this specific compound.
Applications as Chemical Probes for Reaction Monitoring and Sensing
Molecules containing a morpholine unit have been investigated for their potential as fluorescent probes and chemical sensors, often for detecting changes in pH or the presence of metal ions. nih.govresearchgate.net The electronic properties of the iodophenyl group could theoretically be modulated upon binding to an analyte, leading to a detectable signal. However, there is no available research demonstrating the application of this compound as a chemical probe or sensor.
Opportunities in Green Chemistry and Sustainable Synthesis
Green chemistry encourages the development of environmentally benign chemical processes. mdpi.comnih.govnih.gov The use of efficient catalytic reactions and the design of molecules for specific, high-yield transformations are central tenets of this field. While the potential application of this compound in palladium-catalyzed reactions aligns with the principles of atom economy, specific green synthesis protocols involving this compound have not been documented.
Q & A
Q. What are the optimal synthetic routes for preparing 4-[(2-Iodophenyl)carbonyl]morpholine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a morpholine derivative with a 2-iodobenzoyl chloride intermediate. Key steps include:
- Nucleophilic Acylation : React morpholine with 2-iodobenzoyl chloride under anhydrous conditions using a base like triethylamine to neutralize HCl byproducts. Solvents such as dichloromethane or THF are preferred for their inertness .
- Temperature Control : Maintain temperatures between 0–25°C to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity. Yields >80% are achievable with rigorous exclusion of moisture .
Q. How can spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Single-crystal analysis reveals chair conformation of the morpholine ring and dihedral angles between the aryl and carbonyl groups, critical for understanding steric interactions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of morpholine or iodine) .
Q. What are the structure-activity implications of the iodine substituent in this compound compared to halogenated analogs?
Methodological Answer:
- Electron-Withdrawing Effects : Iodine’s polarizability enhances electrophilicity at the carbonyl group, influencing reactivity in nucleophilic additions (e.g., with amines or Grignard reagents) .
- Comparative Studies : Replace iodine with bromine or chlorine to assess steric/electronic impacts. For example, brominated analogs show reduced cytotoxicity in cancer cell lines (e.g., IC₅₀ values 2–3× higher than iodinated derivatives) .
- Crystallographic Data : Iodine’s van der Waals radius (1.98 Å) increases molecular packing constraints vs. smaller halogens, affecting solubility and melting points .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against therapeutic targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., kinases or DNA topoisomerases). The iodine atom’s hydrophobic surface may enhance affinity for hydrophobic pockets .
- DFT Calculations : Analyze charge distribution and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity in redox environments .
- MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories; iodine’s mass may reduce conformational flexibility compared to lighter halogens .
Q. What experimental strategies resolve contradictions in reported biological activity data for halogenated morpholine derivatives?
Methodological Answer:
- Dose-Response Profiling : Test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols to control for variability in IC₅₀ measurements .
- Metabolite Screening : Use LC-MS to identify degradation products (e.g., deiodinated species) that may confound bioactivity results .
- Structural Analog Synthesis : Compare iodinated vs. non-halogenated morpholines to isolate iodine-specific effects. For example, 4-(phenylcarbonyl)morpholine lacks the iodine atom and shows 10× lower antiproliferative activity .
Q. How does the iodine substituent influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
Methodological Answer:
- Transmetalation Efficiency : Iodine’s superior leaving-group ability (vs. Br/Cl) facilitates Pd-catalyzed couplings. Optimize conditions with Pd(PPh₃)₄ (2 mol%), K₂CO₃ base, and toluene/water solvent at 80°C .
- Borylation Studies : React with bis(pinacolato)diboron to generate aryl boronic esters. Iodine’s position directs boronation to the para-carbonyl site, confirmed by NOESY NMR .
- Side Reaction Mitigation : Add KI (1 equiv) to suppress homo-coupling byproducts (e.g., biaryl formation) .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Iodine Handling : Use dark glassware to prevent light-induced decomposition; monitor for HI gas release during reactions .
- Solvent Selection : Replace THF with 2-MeTHF for improved safety and sustainability in large-scale batches .
- Process Analytical Technology (PAT) : Implement inline FTIR to track reaction progress and ensure <1% residual morpholine .
Q. How can isotopic labeling (e.g., ¹²⁵I) enable pharmacokinetic studies of this compound?
Methodological Answer:
- Radiolabeling : Synthesize 4-[(2-¹²⁵I-phenyl)carbonyl]morpholine via isotopic exchange using Na¹²⁵I and Cu(I) catalysis at 120°C .
- Biodistribution Studies : Administer to rodent models and quantify radioactivity in organs (e.g., liver, kidneys) using gamma counters. Iodine’s lipophilicity may enhance blood-brain barrier penetration .
- Metabolic Stability : Incubate with liver microsomes; compare ¹²⁵I retention to assess deiodination rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

